molecular formula C15H10Cl2O4 B6410888 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261940-51-5

4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6410888
CAS RN: 1261940-51-5
M. Wt: 325.1 g/mol
InChI Key: WLTMMLHUNCOVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% (4-CMC-95) is a synthetic compound with a wide range of applications in the scientific research field. This compound is a derivative of benzoic acid and is used in a variety of experiments, ranging from organic synthesis to biochemical research. 4-CMC-95 has the molecular formula C14H10Cl2O3, and it is a white solid with a melting point of 175-180°C. It is soluble in organic solvents such as methanol, ethanol, and acetone, and it is insoluble in water. This compound has been used in a variety of scientific research applications, including organic synthesis, biochemical research, and drug synthesis.

Scientific Research Applications

4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in organic synthesis, and it is also used in biochemical research. 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has also been used in the synthesis of a variety of drugs, including anticonvulsants, antifungals, and antihistamines. Additionally, 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been used in the synthesis of a variety of other compounds, such as polymers and polysaccharides.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase. Additionally, 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. This inhibition of enzymes is believed to be responsible for the various biochemical and physiological effects of 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%.
Biochemical and Physiological Effects
4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% can inhibit the production of leukotrienes, which are involved in the inflammatory response. Additionally, 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has been shown to inhibit the activity of cyclooxygenase, an enzyme involved in the production of prostaglandins. In vivo studies have also demonstrated that 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% can reduce inflammation and pain, as well as reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available from chemical supply companies. Additionally, it is stable and soluble in a variety of organic solvents, making it easy to use in a variety of experiments. However, 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% does have some limitations for use in laboratory experiments. It is not very soluble in water, and it can be toxic if handled improperly. Additionally, the compound is not very stable and can degrade over time.

Future Directions

There are a number of potential future directions for the use of 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%. One potential direction is the development of new drugs based on 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95%. Additionally, the compound could be used to develop new polymers and polysaccharides. Additionally, 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% could be used in the development of new biochemical and physiological research, as well as in the synthesis of new compounds. Finally, 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% could be used to develop new methods of organic synthesis.

Synthesis Methods

The synthesis of 4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid, 95% is a multi-step process that involves the use of a variety of reagents and catalysts. The first step involves the reaction of 4-chlorobenzaldehyde and 3-chloro-4-methoxybenzoic acid with anhydrous sodium acetate and acetic acid in a solvent such as acetonitrile. The reaction is then heated to reflux for several hours, and the product is then purified by recrystallization. The final product is a white solid with a melting point of 175-180°C.

properties

IUPAC Name

4-chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O4/c1-21-15(20)10-4-2-8(7-13(10)17)11-6-9(14(18)19)3-5-12(11)16/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLTMMLHUNCOVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692021
Record name 3',6-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(3-chloro-4-methoxycarbonylphenyl)benzoic acid

CAS RN

1261940-51-5
Record name 3',6-Dichloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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